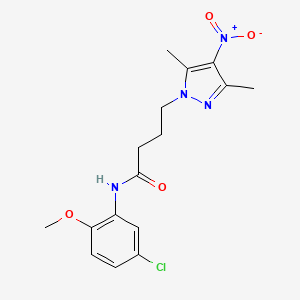
N-(5-chloro-2-methoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide, also known as CAY10505, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of butanamides and is commonly used as a research tool to study various biological processes.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of certain pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to reduce the activity of certain enzymes, such as COX-2 and iNOS. In addition, this compound has been shown to reduce pain in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-methoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide in lab experiments is its specificity. It has been shown to have a high degree of selectivity for certain enzymes and receptors, which makes it a useful tool for studying specific biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide. One area of interest is in the development of new drugs that are based on the structure of this compound. Another area of interest is in the study of the long-term effects of this compound on biological systems. Finally, there is a need for further research on the mechanism of action of this compound, in order to better understand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a multi-step process that involves the reaction of different chemical reagents. The exact synthesis method is complex and beyond the scope of this paper. However, it is important to note that the synthesis of this compound requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide has been widely used in scientific research to study various biological processes. One of the primary applications of this compound is in the study of inflammation and pain. It has been shown to have anti-inflammatory properties and to reduce pain in animal models.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4/c1-10-16(21(23)24)11(2)20(19-10)8-4-5-15(22)18-13-9-12(17)6-7-14(13)25-3/h6-7,9H,4-5,8H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCQRLJKYYVNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=C(C=CC(=C2)Cl)OC)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6023925.png)
![5-(4-ethylbenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6023927.png)
![2-methyl-1H-indole-3-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6023936.png)
![2-ethyl-7-[2-(1H-indol-3-yl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6023942.png)
![N-benzyl-1-[3-(1H-indol-3-yl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6023950.png)
![1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-4-(2-fluorobenzyl)piperazine hydrochloride](/img/structure/B6023959.png)
![3-nitrobenzaldehyde [5-(2-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6023967.png)
![(5-chloro-2-methoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B6023971.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-furamide](/img/structure/B6023978.png)
![1-acetyl-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-piperidinamine](/img/structure/B6023982.png)
![1-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6023989.png)
![ethyl 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B6024011.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6024018.png)
![N-methyl-1-[4-(methylthio)benzoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6024023.png)